molecular formula C24H18O7 B2386610 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate CAS No. 896034-10-9

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate

Cat. No. B2386610
CAS RN: 896034-10-9
M. Wt: 418.401
InChI Key: NQKYCJAJNHOVNH-UHFFFAOYSA-N
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Description

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of coumarin derivative that has been synthesized using specific methods.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Cyclopropane derivatives synthesized through various chemical processes have been evaluated for their antimicrobial and antioxidant activities. For instance, certain synthesized compounds demonstrated remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). These findings suggest that compounds with cyclopropane moieties could be explored for their potential in treating or managing microbial infections and oxidative stress-related conditions.

Enzymatic Polymerization

The enzymatic oligomerization of cyclopropane derivatives in the presence of cyclodextrine using horseradish peroxidase as a catalyst has been explored, leading to cross-linked polymers. This process, conducted at room temperature in an aqueous medium, highlights the potential of cyclopropane derivatives in polymer chemistry and materials science for creating novel polymeric materials with specific properties (Pang, Ritter, & Tabatabai, 2003).

Synthetic Chemistry and Catalysis

Research into the synthesis of cyclopropane derivatives often involves catalytic processes that can yield various biologically and industrially relevant compounds. For example, the rhodium-catalyzed asymmetric carbene transfer to olefins using ethyl 3,3,3-trifluoro-2-diazopropionate has been studied for its efficiency and selectivity, illustrating the utility of such reactions in synthesizing cyclopropane-containing molecules with potential application in medicinal chemistry and material science (Müller et al., 2004).

Advanced Organic Synthesis

Cyclopropanation reactions and the synthesis of condensed heterocyclic compounds using cyclopropane derivatives as intermediates or key components underscore the importance of these compounds in developing new synthetic routes. This includes the synthesis of densely functionalized chromene derivatives, showcasing the versatility of cyclopropane derivatives in constructing complex organic molecules that could have pharmaceutical or material applications (Boominathan et al., 2011).

properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O7/c1-2-28-19-5-3-4-14-10-18(24(27)31-22(14)19)17-12-21(25)30-20-11-15(8-9-16(17)20)29-23(26)13-6-7-13/h3-5,8-13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKYCJAJNHOVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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